Indoramin
Übersicht
Beschreibung
Indoramin is a piperidine antiadrenergic agent known for its selective alpha-1 adrenoceptor antagonistic properties. It is primarily used in the treatment of hypertension and benign prostatic hyperplasia. This compound’s unique ability to block alpha-1 receptors without causing reflex tachycardia makes it a valuable therapeutic agent .
Wissenschaftliche Forschungsanwendungen
Indoramin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: this compound wird als Referenzverbindung bei der Untersuchung von Alpha-1-Adrenozeptor-Antagonisten verwendet.
Biologie: Es wird in der Forschung verwendet, die sich auf die Funktionen von Adrenozeptoren und deren Rolle in physiologischen Prozessen konzentriert.
Medizin: Die therapeutischen Anwendungen von this compound bei der Behandlung von Bluthochdruck und gutartiger Prostatahyperplasie sind gut dokumentiert.
Industrie: Die Rolle von this compound in der pharmazeutischen Industrie ist bedeutend, insbesondere bei der Entwicklung neuer Therapeutika, die auf Alpha-1-Adrenozeptoren abzielen.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv Alpha-1-adrenerge Rezeptoren blockiert. Diese Rezeptoren befinden sich in verschiedenen Geweben, darunter glatte Gefäßmuskulatur und die Prostata. Durch die Hemmung dieser Rezeptoren bewirkt this compound eine Vasodilatation, was zu einem verringerten peripheren Widerstand und Blutdruck führt. In der Prostata entspannt es hyperplastische Muskulatur, wodurch der Harnfluss bei Patienten mit gutartiger Prostatahyperplasie verbessert wird .
Wirkmechanismus
Target of Action
Indoramine, also known as a piperidine antiadrenergic agent, primarily targets the Alpha-1A adrenergic receptor . This receptor plays a crucial role in the regulation of blood pressure and is found in various tissues throughout the body, including the heart and vascular smooth muscle.
Mode of Action
Indoramine acts as a selective alpha-1 adrenergic antagonist . This means it binds to the alpha-1A adrenergic receptors, blocking the action of endogenous catecholamines, particularly noradrenaline. This blockade inhibits the activation of these receptors, leading to a decrease in vasoconstriction and an overall lowering of blood pressure . Additionally, Indoramine has a direct myocardial depression action, which means it can reduce the force of heart muscle contraction .
Biochemical Pathways
Its antagonistic action on the alpha-1a adrenergic receptors disrupts the normal sympathetic nervous system signaling pathways, leading to a decrease in vasoconstriction and blood pressure .
Pharmacokinetics
The pharmacokinetics of Indoramine in humans have been studied . After oral administration, Indoramine is well absorbed and extensively metabolized. Less than 2% of the administered drug is excreted unchanged in the urine . The clearance of Indoramine, determined after intravenous administration, is of the same order as liver blood flow .
Action Environment
The action, efficacy, and stability of Indoramine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Certain drugs can increase the risk or severity of adverse effects when combined with Indoramine, while others may decrease its antihypertensive activities . Furthermore, individual patient factors such as age, health status, and genetic factors can also influence the drug’s action and efficacy.
Biochemische Analyse
Biochemical Properties
Indoramine plays a crucial role in biochemical reactions by selectively blocking alpha-1 adrenergic receptors. This interaction prevents the binding of norepinephrine, leading to vasodilation and reduced blood pressure. Indoramine interacts with enzymes such as cytochrome P450, which is involved in its metabolism. Additionally, it binds to alpha-1 adrenergic receptors on the cell surface, inhibiting their activation and subsequent signaling pathways .
Cellular Effects
Indoramine affects various cell types, including smooth muscle cells and prostate cells. By blocking alpha-1 adrenergic receptors, indoramine reduces smooth muscle contraction, leading to vasodilation and decreased blood pressure. In prostate cells, indoramine alleviates symptoms of benign prostatic hyperplasia by relaxing the smooth muscles of the prostate and bladder neck. Indoramine also influences cell signaling pathways, gene expression, and cellular metabolism by modulating adrenergic receptor activity .
Molecular Mechanism
At the molecular level, indoramine exerts its effects by binding to alpha-1 adrenergic receptors, preventing the activation of these receptors by endogenous catecholamines like norepinephrine. This binding inhibits the downstream signaling pathways that lead to vasoconstriction and smooth muscle contraction. Indoramine’s interaction with cytochrome P450 enzymes also affects its metabolism and clearance from the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of indoramine can change over time due to its stability and degradation. Indoramine is relatively stable under physiological conditions, but it can degrade over time, affecting its potency and efficacy. Long-term studies have shown that indoramine maintains its ability to reduce blood pressure and alleviate symptoms of benign prostatic hyperplasia over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of indoramine vary with different dosages. At low doses, indoramine effectively reduces blood pressure and relaxes smooth muscles without significant adverse effects. At high doses, indoramine can cause hypotension, dizziness, and other side effects. Threshold effects have been observed, where the therapeutic benefits of indoramine plateau beyond a certain dosage .
Metabolic Pathways
Indoramine is metabolized primarily by cytochrome P450 enzymes in the liver. These enzymes facilitate the oxidation and subsequent conjugation of indoramine, leading to its excretion. Indoramine’s metabolism can affect its bioavailability and therapeutic efficacy. Additionally, indoramine may influence metabolic flux and metabolite levels by modulating adrenergic receptor activity .
Transport and Distribution
Indoramine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Indoramine’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the prostate and smooth muscle .
Subcellular Localization
Indoramine’s subcellular localization is primarily at the cell membrane, where it binds to alpha-1 adrenergic receptors. This localization is crucial for its activity, as it allows indoramine to effectively block receptor activation. Post-translational modifications and targeting signals may also influence indoramine’s localization and function within specific cellular compartments .
Vorbereitungsmethoden
Indoramin is commonly synthesized from tryptophol. The synthetic route involves the alkylation of 4-benzamidopyridine with a bromoethyl compound derived from tryptophol, resulting in a quaternary pyridinium salt. This intermediate is then hydrogenated using a Raney nickel catalyst to yield this compound . Industrial production methods follow similar synthetic routes, ensuring high purity and yield through optimized reaction conditions.
Analyse Chemischer Reaktionen
Indoramin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Die Verbindung kann zu ihren entsprechenden Amin-Derivaten reduziert werden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Indolring, was zu verschiedenen substituierten Derivaten führt.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Indoramin wird mit anderen Alpha-1-Adrenozeptor-Antagonisten wie Prazosin, Terazosin und Doxazosin verglichen. Während all diese Verbindungen ähnliche Wirkmechanismen aufweisen, ist this compound einzigartig in seiner Fähigkeit, Alpha-1-Rezeptoren zu blockieren, ohne eine Reflextachykardie auszulösen. Dies macht es besonders nützlich bei Patienten, bei denen die Vermeidung von Tachykardie entscheidend ist .
Ähnliche Verbindungen
- Prazosin
- Terazosin
- Doxazosin
Das ausgeprägte pharmakologische Profil und die therapeutischen Anwendungen von this compound machen es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen.
Eigenschaften
IUPAC Name |
N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21/h1-9,16,19,23H,10-15H2,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZZEXZZKAWDSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048370 | |
Record name | Indoramin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
51.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671666 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26844-12-2 | |
Record name | Indoramin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26844-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoramin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026844122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoramin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08950 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indoramin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indoramin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.659 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDORAMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z802HMY7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
208-210 | |
Record name | Indoramin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08950 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.